molecular formula C19H23N3O3 B6622961 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid

3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid

カタログ番号 B6622961
分子量: 341.4 g/mol
InChIキー: AWXUVZUEVBXLIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

作用機序

3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. BTK is a member of the Tec family of kinases, which play a critical role in regulating the activation and differentiation of B cells. By blocking the activity of BTK, 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid prevents the activation of downstream signaling pathways that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis (programmed cell death), and suppression of cell proliferation. It has also been found to modulate the expression of various genes involved in cell cycle regulation, DNA damage repair, and immune response. In preclinical models, 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid has been shown to reduce tumor growth and enhance the activity of other anticancer drugs.

実験室実験の利点と制限

One of the main advantages of 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid is its high selectivity for BTK, which reduces the likelihood of off-target effects and toxicity. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid is its relatively low solubility, which can make it difficult to formulate for administration in vivo. It also has limited stability in aqueous solutions, which can impact its efficacy in certain experimental settings.

将来の方向性

There are several potential future directions for the development of 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid. One area of focus is the identification of biomarkers that can predict response to treatment, which could help to identify patients who are most likely to benefit from the drug. Another area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Finally, there is also potential for the use of 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases, where BTK has been implicated in disease pathogenesis.

合成法

The synthesis of 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid involves several steps, starting with the reaction of 1-tert-butyl-5-cyclopropylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to yield the desired product. The final compound is purified through recrystallization to obtain 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid in its pure form.

科学的研究の応用

3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to be highly selective for its target kinase, and has demonstrated potent antitumor activity in vitro and in vivo. 3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid has also been shown to enhance the activity of other anticancer drugs, such as rituximab and venetoclax, in preclinical models.

特性

IUPAC Name

3-[(1-tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-11-5-6-13(18(24)25)9-14(11)20-17(23)15-10-16(12-7-8-12)22(21-15)19(2,3)4/h5-6,9-10,12H,7-8H2,1-4H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUVZUEVBXLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=NN(C(=C2)C3CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。